molecular formula C22H23N3O3 B2900587 3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine CAS No. 2380043-44-5

3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B2900587
CAS No.: 2380043-44-5
M. Wt: 377.444
InChI Key: DWVGAYUKMJQCHL-UHFFFAOYSA-N
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Description

3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a benzofuran moiety linked to a piperidine ring through a methanone bridge

Preparation Methods

The synthesis of 3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran moiety allows it to bind to active sites, while the piperidine ring can interact with other regions of the target molecule, leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-22(20-13-17-3-1-2-4-19(17)28-20)25-11-9-15(10-12-25)14-27-21-8-7-18(23-24-21)16-5-6-16/h1-4,7-8,13,15-16H,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGAYUKMJQCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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